molecular formula C14H17NO3 B2955836 Benzyl (2-oxocyclohexyl)carbamate CAS No. 31236-61-0

Benzyl (2-oxocyclohexyl)carbamate

Cat. No.: B2955836
CAS No.: 31236-61-0
M. Wt: 247.294
InChI Key: CUPVDJPKTJYHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-oxocyclohexyl)carbamate (CAS: 31236-61-0), also known as 2-N-CBZ-AMINO-CYCLOHEXANONE, is a carbamate derivative featuring a cyclohexanone ring substituted at the 2-position with a benzyloxycarbonyl (Cbz) group . This compound is structurally characterized by its six-membered cyclohexanone core, which introduces steric and electronic effects distinct from linear or smaller cyclic carbamates. The Cbz group is widely utilized in organic synthesis as a protective moiety for amines, owing to its stability under acidic and basic conditions while being removable via hydrogenolysis . Its synthesis typically involves condensation reactions, where solvent polarity and acidity critically influence reaction pathways and product distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-oxocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-oxocyclohexylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-oxocyclohexylamine in an organic solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield benzyl (2-oxo-2-cyclohexyl)carbamate.

    Reduction: Reduction can produce benzyl (2-aminocyclohexyl)carbamate.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-oxocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Functional Group Variations

Benzyl (2-oxocyclobutyl)carbamate

  • Structure: Contains a strained four-membered cyclobutane ring instead of cyclohexanone.
  • However, this also reduces solubility in polar solvents due to lower dipole moments .

Benzyl (3-oxocyclohexyl)carbamate (CAS: 320590-29-2)

  • Structure : The oxo group is positioned at the 3- rather than 2-site on the cyclohexane ring.

Benzyl (2-oxoethyl)carbamate (CAS: 67561-03-9)

  • Structure : Lacks a cyclic structure, featuring a linear 2-oxoethyl chain.
  • Implications : The absence of a cyclohexane ring reduces molecular rigidity, leading to higher conformational flexibility and lower thermal stability (boiling point: 342.5°C vs. cyclohexyl derivatives) .

Reaction Conditions

  • Benzyl (2-oxocyclohexyl)carbamate : Synthesized via acid-catalyzed condensation in solvents like acetic acid (AcOH), with byproduct formation (e.g., hydrolysis products) observed in chlorinated solvents (CH₂Cl₂) or water .
  • Ultrasound-Assisted Derivatives : Compounds like 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate are synthesized under ultrasound irradiation, which accelerates reaction rates and improves yields compared to traditional methods .

Stability

  • Cyclohexanone-based carbamates exhibit greater resistance to hydrolysis than linear analogs (e.g., Benzyl (2-oxoethyl)carbamate) due to steric protection of the carbamate group by the cyclohexane ring .
  • In contrast, cyclobutane derivatives (e.g., Benzyl (2-oxocyclobutyl)carbamate) may undergo ring-opening under strongly acidic conditions due to ring strain .

Data Table: Key Properties of Selected Carbamates

Compound Name Molecular Formula Molecular Weight Key Features Reference
This compound C₁₄H₁₇NO₃ 247.29 Cyclohexanone core, Cbz protection, stable under mild acidity
Benzyl (2-oxocyclobutyl)carbamate C₁₂H₁₃NO₃ 219.24 Strained cyclobutane ring, higher reactivity in ring-opening
Benzyl (3-oxocyclohexyl)carbamate C₁₄H₁₇NO₃ 247.29 3-oxo isomer, altered steric/electronic profile
Benzyl (2-oxoethyl)carbamate C₁₀H₁₁NO₃ 193.20 Linear structure, lower thermal stability (b.p. 342.5°C)
Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate C₁₈H₁₇NO₃ 295.34 Aromatic substituent, potent AChE inhibitor (IC₅₀: 0.8 µM)

Biological Activity

Benzyl (2-oxocyclohexyl)carbamate is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a benzyl moiety and a cyclohexyl ring with a ketone substituent. The molecular formula is C14H17NO3C_{14}H_{17}NO_3, with a molecular weight of approximately 247.29 g/mol. Its structure contributes to its lipophilicity, which may enhance its interaction with biological membranes.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can yield carboxylic acids or aldehydes.
  • Reduction : Typically forms alcohol derivatives.
  • Substitution : Can react with nucleophiles to form substituted carbamates.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbamate group may form stable complexes with enzymes or proteins, potentially inhibiting their activity. The benzyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Research Findings

Recent studies have investigated the compound's potential therapeutic applications and interactions with biomolecules:

  • Antimicrobial Activity : Some research indicates that similar carbamate derivatives exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains .
  • Enzyme Inhibition : The mechanism by which the compound inhibits certain enzymes has been explored, indicating that it may act as a competitive inhibitor in biochemical pathways .

Case Studies

  • Study on Enzyme Interaction : A study demonstrated that this compound could inhibit the activity of specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in vitro .
  • Therapeutic Potential : Research into the therapeutic potential of the compound has revealed promising results in preclinical models for conditions such as inflammation and infection, although further studies are required to confirm these findings in clinical settings .

Similar Compounds

A comparison of this compound with related compounds reveals unique properties that may influence its biological activity:

Compound NameStructure CharacteristicsBiological Activity
Benzyl N-(2-oxopropyl)carbamatePropyl side chainModerate antibacterial
Benzyl N-(1-methyl-4-oxocyclohexyl)carbamateMethyl substitution on cyclohexane ringEnhanced enzyme inhibition
This compoundCyclohexane ring with ketonePromising therapeutic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing benzyl (2-oxocyclohexyl)carbamate?

  • Methodological Answer : The compound can be synthesized via carbamate formation between 2-oxocyclohexylamine and benzyl chloroformate under alkaline conditions (e.g., NaHCO₃ or triethylamine). Optimization involves controlling temperature (0–5°C for exothermic reactions) and solvent selection (THF or dichloromethane). Continuous flow reactors improve yield (85–92%) and purity (>95%) by enhancing mixing and heat transfer . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Stability tests under varying pH and temperature conditions should precede storage (dry, inert atmosphere).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use tandem analytical techniques:

  • HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.
  • NMR : Confirm carbamate linkage via ¹³C-NMR (δ ~155 ppm for carbonyl) and ¹H-NMR (benzyl protons at δ 7.3–7.4 ppm).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~263.3).
  • FT-IR : Carbamate N-H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the stability considerations for benzyl carbamates under experimental conditions?

  • Methodological Answer : Benzyl carbamates are sensitive to:

  • Acidic Hydrolysis : Rapid degradation below pH 1 (e.g., HCl, 100°C).
  • Reductive Conditions : LiAlH₄ cleaves the carbamate to amines.
  • Oxidative Stress : Susceptible to KMnO₄ or CrO₃.
    Use buffered solutions (pH 4–9) for biological assays and avoid prolonged exposure to light/moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of benzyl carbamate derivatives for enzyme inhibition?

  • Methodological Answer :

  • Receptor-Dependent Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the 2-oxocyclohexyl moiety and enzyme active sites (e.g., acetylcholinesterase).
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance binding affinity.
  • Biological Validation : Test inhibitory activity using Ellman’s assay (IC₅₀ comparisons). Derivatives with bulky cyclohexyl substituents show 10–20× higher selectivity for butyrylcholinesterase over acetylcholinesterase .

Q. How can conflicting data on biological activity among carbamate derivatives be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).
  • Crystallographic Analysis : Resolve binding modes via X-ray diffraction of inhibitor-enzyme complexes. For example, a 2.1 Å resolution structure revealed steric clashes in low-activity derivatives .
  • Metabolic Stability Check : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out off-target degradation .

Q. What computational strategies predict the selective inhibition of HIV protease by benzyl carbamate derivatives?

  • Methodological Answer :

  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding pocket flexibility. The 2-oxocyclohexyl group stabilizes flap regions (RMSD < 1.5 Å).
  • Free Energy Calculations : Use MM-PBSA to quantify ΔG binding. Derivatives with adamantane substitutions (e.g., from ) show ΔG < −40 kcal/mol, correlating with IC₅₀ < 50 nM .

Q. How does stereochemistry influence the biological activity of benzyl carbamates?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).
  • Activity Comparison : Test cis vs. trans isomers in enzyme assays. For cyclohexyl derivatives, cis isomers exhibit 3–5× higher affinity due to optimal hydrogen bonding with catalytic triads .

Properties

IUPAC Name

benzyl N-(2-oxocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPVDJPKTJYHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of CrO3 (0.70 g) in concentrated H2SO4 (0.61 mL) was diluted with H2O to the volume of 6 mL. To a solution of benzyl 2-hydroxycyclohexylcarbamate (1.60 g, 6.43 mmol) in acetone (5.4 mL) at 0° C. was added Jones Reagent (5.51 mL, 1.17 M, 6.43 mmol) dropwise over 5 min. The reaction mixture was stirred at room temperature for 1.5 h, quenched with 20% aq. K2CO3 to pH=8. The aqueous layer was extracted with EtOAc (3×15 mL). The combined organic layers were washed with sat. NaCl (20 mL), dried over Na2SO4, filtered and concentrated. The resulted crude yellow oil was purified by ISCO chromatography (40 g column) using hexanes/EtOAc (0-30% over 8 min, 30-45% over 10 min) to give benzyl 2-oxocyclohexylcarbamate as a colorless oil at a retention time of 8.5-11 min (1.26 g, 79% yield). HPLC: RT=2.69 min, Purity 99% (Phenomenex Luna C18 column, 4.6×50 mm eluting with 10-90% MeOH/H2O over 4 minutes containing 0.2% PPA; 4 mL/min, monitoring at 220 nm). NMR: 400 MHz 1H (CDCl3) 7.33 ppm, 5H, m; 5.76 ppm, 1H, s; 5.11 ppm, 2H, m; 4.27 ppm, 1H, m; 2.65 ppm, 1H, dd, J=6.60, 2.75 Hz; 2.52 ppm, 1H, m; 2.38 ppm, 1H, m; 2.13 ppm, 1H, m; 1.89 ppm, 1H, m; 1.77 ppm, 1H, m; 1.64 ppm, 1H, m; 1.42 ppm, 1H, m.
[Compound]
Name
CrO3
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Jones Reagent
Quantity
5.51 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

CrO3 (0.70 g) and concentrated H2SO4 (0.61 mL) was diluted with H2O to the volume of 6 mL to make Jones Reagent at a concentration of 1.17 M. To a solution of benzyl 2-hydroxycyclohexylcarbamate (1.60 g, 6.43 mmol) in acetone (5.4 mL), cooled in a water bath, was added Jones Reagent (5.51 mL, 1.17 M, 6.43 mmol) dropwise over 5 min. The reaction mixture was stirred at room temperature for 1.5 hr, quenched with 20% aq. K2CO3 to pH=8. The aqueous layer was extracted with EtOAc (3×15 mL). The combined organic layers were washed with brine (20 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by ISCO chromatography (40 g column) using hexanes/EtOAc (0-30% over 8 min, 30-45% over 10 min) to give benzyl 2-oxocyclohexylcarbamate as a colorless oil at a retention time of 8.5-11 min (1.26 g, 79% yield) HPLC: RT=2.69 min, Purity 99% (HPLC Method 1) NMR: 400 MHz 1H (CDCl3) 7.33 ppm, 5 H, m; 5.76 ppm, 1 H, s; 5.11 ppm, 2 H, m; 4.27 ppm, 1 H, m; 2.65 ppm, 1 H, dd, J=6.60, 2.75 Hz; 2.52 ppm, 1 H, m; 2.38 ppm, 1 H, m; 2.13 ppm, 1 H, m; 1.89 ppm, 1 H, m; 1.77 ppm, 1 H, m; 1.64 ppm, 1 H, m; 1.42 ppm, 1 H, m.
[Compound]
Name
CrO3
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
5.4 mL
Type
solvent
Reaction Step Three
Name
Jones Reagent
Quantity
5.51 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of benzyl (2-hydroxycyclohexyl)carbamate (4.200 g, 16.8 mmol) in acetone (15 mL) was added Jones reagent dropwise over several minutes (with room temperature water bath cooling of reaction), and the reaction mixture was stirred at room temperature for 2.5 hrs. Solutions of saturated aqueous sodium carbonate and then saturated aqueous sodium bicarbonate were added until the solution was adjusted to neutral pH, and the resulting mixture extracted with ethyl acetate (3×). The combined organic layers were washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography (10-50% ethyl acetate/hexanes) to give a clear liquid (3.3 g). 1H NMR (300 MHz, CDCl3) δ 7.36-7.29 (m, 5H), 5.75 (br s, 1H), 5.10 (s, 2H), 4.29-4.25 (m, 1H), 2.65 (m, 1H), 2.57-2.50 (m, 1H), 2.43-2.33 (m, 1H), 2.17-2.10 (m, 1H), 1.88-1.60 (m, 3H), 1.48-1.34 (m, 1H). ESI (m/z): 248.0 (M+H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.